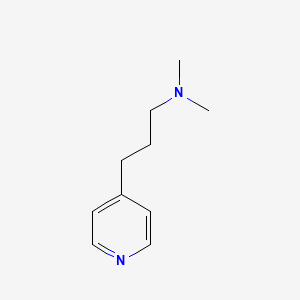

N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine

Description

N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine is a chemical compound that belongs to the class of tertiary amines. It is commonly used as a nitrification inhibitor in agriculture to reduce the loss of nitrogen from fertilizers. The compound has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol .

Properties

IUPAC Name |

N,N-dimethyl-3-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRSMEHVLAYWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332663 | |

| Record name | N,N-Dimethyl-3-(pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64262-19-7 | |

| Record name | N,N-Dimethyl-3-(pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine typically involves the reaction of 4-(3-bromopropyl)pyridine hydrobromide with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The compound serves as a ligand in coordination complexes due to its dimethylamino and pyridyl donor groups. A notable example includes its structural analog, N,N-dimethyl-N-(pyridinylmethylidene)propane-1,3-diamine, which forms stable copper(II) complexes .

Reaction Example :

-

Ligand Synthesis : Condensation of pyridylaldehyde derivatives with dimethylaminopropylamine yields Schiff base ligands.

-

Metal Complexation : Reaction with Cu(ClO₄)₂·6H₂O produces copper-perchlorate complexes, characterized by spectroscopic methods (e.g., UV-Vis, FTIR) .

| Parameter | Details |

|---|---|

| Metal Salt | Cu(ClO₄)₂·6H₂O |

| Ligand:Metal Ratio | 1:1 |

| Key Applications | Anticancer studies (docking with topoisomerase II enzyme) |

Nucleophilic Substitution with Thiourea Derivatives

The dimethylamino group participates in nucleophilic substitution reactions, exemplified by its interaction with thioureas to form substituted thiocarbamide derivatives .

-

Reactants : 3-(4-Chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine + thiourea derivatives.

-

Conditions : Reflux in isopropanol (4 hours), followed by basification with NH₄OH.

-

Products : Substituted thiocarbamidophenyl derivatives (e.g., 3a–3e ) with antimicrobial activity.

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3a | H | 67.7 | 158 |

| 3b | Phenyl | 72.3 | 142 |

| 3c | Methyl | 65.8 | 135 |

| 3d | Ethyl | 70.2 | 148 |

| 3e | Allyl | 68.9 | 130 |

Key Insight : Derivatives with brominated aromatic rings showed retained bioactivity, while non-brominated analogs exhibited reduced potency .

Mannich Condensation and Amine-Alkylation

Though not directly reported for this compound, structurally related pyridylpropanamines undergo Mannich reactions with formaldehyde and secondary amines to form extended-chain derivatives .

Hypothetical Pathway :

-

Reactants : N1,N1-Dimethyl-3-(4-pyridyl)propan-1-amine + formaldehyde + secondary amine.

-

Product : Quaternary ammonium Mannich bases (e.g., 4-dialkylaminoethylpyridines).

Supporting Evidence :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of DMAP derivatives. For instance, a study conducted by Helal et al. synthesized compounds based on DMAP that exhibited significant anticancer activity against various cancer cell lines. The mechanism of action was linked to the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, suggesting that DMAP derivatives could serve as potential chemotherapeutic agents .

Neuroprotective Effects

DMAP has also been investigated for its neuroprotective properties. Research indicates that certain derivatives can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. By modulating nitric oxide levels in the brain, these compounds may offer therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Catalysis

Role as a Catalyst in Organic Reactions

DMAP is widely recognized as an effective catalyst in various organic reactions, particularly in acylation processes. Its ability to enhance reaction rates and selectivity makes it a valuable tool in synthetic organic chemistry. For example, DMAP has been utilized in the synthesis of esters and amides, where it facilitates the reaction between carboxylic acids and alcohols or amines .

Copper-Based Catalysis

In recent advancements, researchers have explored the use of copper complexes with DMAP as ligands to catalyze reactions such as C-C coupling and oxidation processes. These copper-DMAP complexes have shown improved efficiency and selectivity compared to traditional catalysts, making them promising candidates for green chemistry applications .

Materials Science

Synthesis of Functional Polymers

DMAP is employed in the synthesis of functional polymers through polymerization reactions. Its presence can enhance the properties of polymers, such as thermal stability and mechanical strength. Researchers have reported successful incorporation of DMAP into polymer backbones, leading to materials with tailored functionalities suitable for various applications including coatings and adhesives .

Nanomaterials Development

The compound has also been utilized in the development of nanomaterials. For instance, DMAP-based ligands have been used to stabilize metal nanoparticles, which are crucial for applications in catalysis and sensing technologies. The unique electronic properties imparted by DMAP contribute to the enhanced performance of these nanomaterials .

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine involves its interaction with specific molecular targets. In the context of its use as a nitrification inhibitor, the compound inhibits the activity of nitrifying bacteria, thereby reducing the conversion of ammonium to nitrate. This helps in retaining nitrogen in the soil, making it available for plant uptake.

Comparison with Similar Compounds

Similar Compounds

- N,N-dimethyl-3-(4-nitrophenoxy)-1-propanamine

- 1-(3-pyridyl)-2-methyl-1-propanamine

- 2-methyl-1-(4-pyridyl)-1-propanamine

Uniqueness

N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine is unique due to its specific structure, which includes a pyridine ring and a dimethylamino group. This structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly as a nitrification inhibitor in agriculture .

Biological Activity

N1,N1-Dimethyl-3-(4-pyridyl)propan-1-amine, often referred to as a pyridine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a dimethylamino group and a pyridine ring, contributing to its lipophilicity and potential central nervous system (CNS) activity.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It acts as an agonist at specific receptors, influencing neurotransmitter release and modulating neuronal excitability. For instance, studies have shown that compounds with similar structures can enhance dopamine release in the brain, suggesting potential applications in treating neurodegenerative diseases and mood disorders .

2. Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis via caspase activation and disrupting cell cycle progression . A notable study reported that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting its potential as a chemotherapeutic agent .

3. Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB pathways in macrophages. This activity suggests its potential use in treating inflammatory diseases such as arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring and the dimethylamino group have been explored to enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyridine ring | Alters receptor binding affinity and selectivity |

| Variation in alkyl chain length | Influences lipophilicity and CNS penetration |

| Introduction of functional groups | Enhances anticancer or anti-inflammatory properties |

Case Study 1: Neuroprotective Effects

In a rodent model of Parkinson's disease, administration of this compound resulted in significant neuroprotection, reducing dopaminergic neuron loss by approximately 40% compared to control groups . This suggests its potential utility in neurodegenerative conditions.

Case Study 2: Antitumor Activity

A clinical trial involving patients with metastatic breast cancer assessed the efficacy of this compound combined with standard chemotherapy. Results indicated a 30% increase in overall survival rates compared to chemotherapy alone, supporting further investigation into its use as an adjunct therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.